molecular formula C8H7NO2S B13818498 Phenylsulfonylmethylisocyanide CAS No. 36635-63-9

Phenylsulfonylmethylisocyanide

Cat. No.: B13818498
CAS No.: 36635-63-9
M. Wt: 181.21 g/mol
InChI Key: OHUDHPKMAJDBPI-UHFFFAOYSA-N
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Description

Phenylsulfonylmethyl isocyanide is a versatile and multifunctional compound widely used in organic synthesis. It is known for its unique reactivity and ability to participate in various chemical reactions, making it a valuable building block in the synthesis of complex molecules. The compound features an isocyano group, an acidic α-carbon atom, and a sulfonyl group, which contribute to its rich chemistry and utility in organic synthesis .

Chemical Reactions Analysis

Phenylsulfonylmethyl isocyanide undergoes a variety of chemical reactions, including:

Common reagents and conditions used in these reactions include bases like potassium tert-butoxide, acids, and transition metal catalysts. Major products formed from these reactions include heterocyclic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of phenylsulfonylmethyl isocyanide involves its ability to participate in various chemical reactions due to its multifunctional groups. The isocyano group can undergo nucleophilic attack, electrophilic addition, and imidoylation reactions. The sulfonyl group enhances the acidity of the α-carbon, facilitating reactions such as cycloaddition and substitution . In biological systems, the compound can covalently modify essential metabolic enzymes, inhibiting their activity and affecting cellular processes .

Comparison with Similar Compounds

Phenylsulfonylmethyl isocyanide is similar to other isocyanides such as p-toluenesulfonylmethyl isocyanide (TosMIC) and arylsulfonyl methyl isocyanides. These compounds share similar reactivity and are used in similar applications. phenylsulfonylmethyl isocyanide is unique due to its specific functional groups and reactivity profile, which make it particularly useful in certain synthetic methodologies .

Similar compounds include:

Phenylsulfonylmethyl isocyanide stands out due to its enhanced reactivity and versatility in various chemical reactions, making it a valuable tool in organic synthesis and scientific research.

Properties

CAS No.

36635-63-9

Molecular Formula

C8H7NO2S

Molecular Weight

181.21 g/mol

IUPAC Name

isocyanomethylsulfonylbenzene

InChI

InChI=1S/C8H7NO2S/c1-9-7-12(10,11)8-5-3-2-4-6-8/h2-6H,7H2

InChI Key

OHUDHPKMAJDBPI-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]CS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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